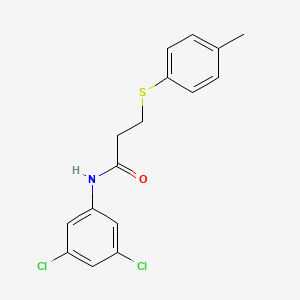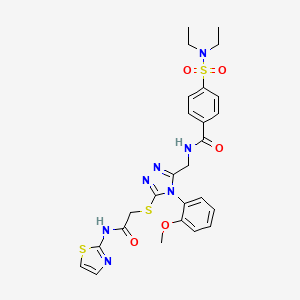![molecular formula C20H25N3O2 B2584653 N-{2-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-ethyl}-benzamide CAS No. 91616-69-2](/img/structure/B2584653.png)
N-{2-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-ethyl}-benzamide
Descripción general
Descripción
“N-{2-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-ethyl}-benzamide” is a synthetic piperazine derivative . It has been studied for its efficacy as an acetylcholinesterase inhibitor (AChEI), which is relevant to Alzheimer’s disease treatment . The compound has a molecular formula of C10H13NO3 .
Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring attached to a benzamide group . The exact 3D structure can be viewed using specialized software .Aplicaciones Científicas De Investigación
Dopamine D3 Receptor Ligands
The modification of N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a potent and selective dopamine D(4) receptor ligand, led to the identification of derivatives with moderate D(3) affinity. These structural modifications, specifically the inclusion of 2-methoxyphenyl and 2,3-dichlorophenyl derivatives, demonstrated the compound's potential as a selective ligand for the D(3) receptor, highlighting its significance in researching dopamine-related disorders (Leopoldo et al., 2002).
Serotonin Antagonists
The compound has been investigated for its affinity towards serotonin receptors. Studies conducted to improve the selectivity of serotonin 1A (5-HT1A) antagonists led to the creation of derivatives that retain 5-HT1A affinity with an emphasis on reduced alpha 1-adrenergic affinity. This research direction underscores the compound's utility in developing selective serotonin receptor antagonists with potential therapeutic applications (Raghupathi et al., 1991).
Radioligands for Imaging
The exploration of N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide for visualizing primary breast tumors via sigma receptors underscores the compound's application in diagnostic imaging. The preferential binding to sigma receptors, overexpressed in breast cancer cells, highlights its potential role in the non-invasive assessment of tumor proliferation, offering insights into its application in oncology (Caveliers et al., 2002).
Tocolytic Activity
Research on 3-benzamido-1-(4-(2-methoxyphenyl)piperazin-1-yl)-propyl-2-isopropylcarboxamide revealed its tocolytic activity by inhibiting uterine contractions. This study presents the compound's potential application in managing preterm labor, emphasizing its action via muscarinic receptors (Lucky & Omonkhelin, 2009).
Melatonergic MT2 Selective Agents
N-acyl-4-indanyl-piperazines derived from the modification of the compound have shown high affinity for melatonergic MT(2) receptors. The discovery of selective MT(2) agonists from this series, capable of advancing circadian phase in rats, illuminates the compound's relevance in sleep disorders and circadian rhythm research (Mattson et al., 2003).
Mecanismo De Acción
This compound has been studied for its potential as an acetylcholinesterase inhibitor (AChEI) . AChEIs work by blocking the action of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. By inhibiting this enzyme, AChEIs increase the concentration of acetylcholine, a neurotransmitter associated with memory and learning .
Propiedades
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-25-19-10-6-5-9-18(19)23-15-13-22(14-16-23)12-11-21-20(24)17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINJWMQYVRCWQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2584571.png)

![1-[3-Methyl-6-(3-nitrophenyl)-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one](/img/structure/B2584574.png)
![N-benzyl-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2584577.png)
![8-(4-Ethoxyphenyl)-1-methyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2584580.png)
![6-Iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2584583.png)
![5-[(4-methoxy-3-nitrobenzyl)thio]-1-methyl-1H-tetrazole](/img/structure/B2584584.png)
![N-[2-[4-(Trifluoromethyl)phenyl]cyclopentyl]but-2-ynamide](/img/structure/B2584586.png)
![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2584587.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2584589.png)
![1-[4-(5-Ethyl-1,3-benzoxazol-2-yl)phenyl]methanamine](/img/structure/B2584591.png)
![4-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde](/img/structure/B2584592.png)
